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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-2-furoic acid

Cat. No.: B1300739

Disclaimer: As of the latest literature search, publicly available experimental spectroscopic data
for 5-(4-methoxyphenyl)-2-furoic acid is limited. This guide provides comprehensive
computed data for the target molecule. To offer a practical reference for the spectroscopic
characteristics of the 2-furoic acid scaffold, experimental data for the parent compound, 2-furoic
acid, is included. The experimental protocols described are generalized standard procedures
applicable for the analysis of 5-(4-methoxyphenyl)-2-furoic acid and its analogues.

Physicochemical and Computed Mass Spectrometry
Data of 5-(4-methoxyphenyl)-2-furoic acid

This section details the computed physicochemical properties and predicted mass
spectrometry data for 5-(4-methoxyphenyl)-2-furoic acid, primarily sourced from the
PubChem database.[1][?]

Table 1: Computed Physicochemical Properties
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Property Value

Molecular Formula C12H1004
Molecular Weight 218.20 g/mol
Exact Mass 218.05790880 Da
XLogP3-AA 25

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 3

Data sourced from PubChem.[1]

Table 2: Predicted Mass Spectrometry Data

Predicted Collision Cross

Adduct Predicted m/z .
Section (CCS) (A3
[M+H]*+ 219.06518 144.0
[M+Na]* 241.04712 152.7
[M-H]~ 217.05062 150.9
[M+NHa4]* 236.09172 162.3
[M+K]* 257.02106 151.7
[M+H-H20]* 201.05516 138.1
[M+HCOO]~- 263.05610 167.5
[M+CHsCOO]- 277.07175 183.9

Data sourced from PubChem and predicted using CCSbase.[2]

Reference Spectroscopic Data: 2-Furoic Acid
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The following tables provide experimental spectroscopic data for 2-furoic acid, the parent

structure of the target compound. This information serves as a valuable reference for

identifying key spectral features.[3][4][5][6][7]

Table 3: *H NMR Data for 2-Furoic Acid (Solvent: DMSO-ds, Spectrometer Frequency: 400

MHz)[3][5]

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.90 dd 1.64,0.76 H5

7.22 dd 3.48, 0.76 H3

6.64 dd 3.44,1.72 H4

~13.0 (broad) s -COOH

Table 4: 13C NMR Data for 2-Furoic Acid (Solvent: DMSO-ds, Spectrometer Frequency: 100

MHZ)[3][4][5]
Chemical Shift (d) ppm Assignment
159.81 C=0
147.44 C5
145.38 C2
118.16 C3
112.52 C4

Table 5: Infrared (IR) Spectroscopy Data for 2-Furoic Acid (KBr Pellet Method)[5][7]
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Wavenumber (cm~?) Assignment

3150-2500 O-H stretch (broad, carboxylic acid dimer)
1690-1670 C=0 stretch (carboxylic acid)

~1580, ~1470 C=C stretch (furan ring)

~1295 C-O stretch

~930 O-H bend (out-of-plane)

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of
aromatic carboxylic acids like 5-(4-methoxyphenyl)-2-furoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-25 mg of the sample and dissolve it in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de, CDCI3) in a 5 mm
NMR tube. Vortex the tube to ensure the sample is fully dissolved and the solution is
homogeneous.[5]

 Instrumentation and Data Acquisition:
o Utilize a 400 MHz (for *H) or 100 MHz (for 3C) NMR spectrometer.[5]

o Place the sample tube into the spectrometer's probe and perform shimming to optimize
the magnetic field homogeneity.

o For *H NMR, acquire the spectrum with a sufficient number of scans to achieve a high
signal-to-noise ratio.

o For 13C NMR, acquire a proton-decoupled spectrum.

o Reference the chemical shifts to the residual solvent peak (e.g., DMSO-ds at & 2.50 for *H
and 6 39.52 for 13C).[5]
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Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[5] Press the mixture in a hydraulic press to form a thin,
transparent pellet.[5]

e Instrumentation and Data Acquisition:
o Use a Fourier Transform Infrared (FTIR) spectrometer.
o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and record the spectrum, typically in the range of
4000-400 cm~1.[5]

Mass Spectrometry (Electron lonization - El)

o Sample Introduction and lonization: Introduce a small amount of the sample into the mass
spectrometer via a direct insertion probe or, if applicable, through a gas chromatography
(GC) inlet. In the ion source, bombard the sample with a high-energy electron beam
(typically 70 eV) to induce ionization and fragmentation.[5]

o Mass Analysis and Detection: Accelerate the resulting positively charged ions and separate
them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
[5] A detector records the abundance of each ion to generate the mass spectrum. The
instrument is typically operated in full scan mode over a mass range of m/z 50 to 550.[5]

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Synthesis & Purification
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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